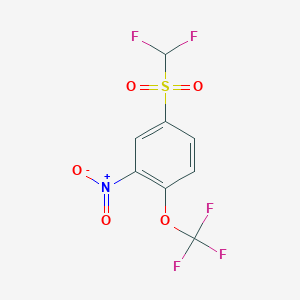

4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene

Description

4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three distinct functional groups:

- Difluoromethylsulfonyl (-SO₂CF₂H) at position 4: This electron-withdrawing group enhances chemical stability and influences reactivity in substitution reactions.

- Nitro (-NO₂) at position 2: A strong electron-withdrawing group that directs electrophilic substitution and increases oxidative stability.

- Trifluoromethoxy (-OCF₃) at position 1: Provides lipophilicity and metabolic resistance, common in agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C8H4F5NO5S |

|---|---|

Molecular Weight |

321.18 g/mol |

IUPAC Name |

4-(difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H4F5NO5S/c9-7(10)20(17,18)4-1-2-6(19-8(11,12)13)5(3-4)14(15)16/h1-3,7H |

InChI Key |

YJHRJEITKKBXGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Trifluoromethoxybenzene Intermediate

The foundational step involves synthesizing 4-(trifluoromethoxy)benzene derivatives, which serve as precursors for further functionalization.

Chlorination and Fluorination:

Trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (HF) at elevated temperatures (~80°C) in autoclaves, converting chlorinated intermediates to trifluoromethoxybenzene. The process typically involves initial chlorination of benzene derivatives, followed by fluoridation with HF, which introduces the trifluoromethoxy group (–OCF₃).

Reaction conditions:Alternative Route Using Chlorinating Agents:

Chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide can be employed to chlorinate precursor benzene compounds, followed by fluorination with HF in the presence of catalysts like SbF₃ or SbCl₅ to generate trifluoromethoxybenzene.

Nitration of Trifluoromethoxybenzene

Once the trifluoromethoxybenzene is synthesized, nitration introduces the nitro group at the desired position.

Nitration Mixture:

A mixture of concentrated sulfuric acid and nitric acid is used, maintained at low temperatures (~0°C to 35°C) to control regioselectivity and minimize side reactions.

Reaction conditions:Outcome:

The nitration predominantly yields the para-isomer (~90%), owing to the directing effects of the trifluoromethoxy group. The crude product is separated via layer separation, followed by purification through evaporation or recrystallization.

Introduction of the Difluoromethylsulfonyl Group

The key step in synthesizing 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene involves attaching the sulfonyl group with a difluoromethyl moiety.

Sulfonylation of the Nitrated Intermediate:

The nitrated trifluoromethoxybenzene undergoes sulfonylation using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.- Reaction conditions:

- Temperature: Usually maintained below 50°C to prevent overreaction

- Solvent: Dichloromethane or acetonitrile

- Post-reaction:

The sulfonyl chloride intermediate reacts with difluoromethyl sources, such as difluoromethyl sulfonyl chlorides, in the presence of bases like pyridine or triethylamine to form the sulfonyl linkage.

- Reaction conditions:

Alternative Route:

Direct fluorination of sulfonyl precursors with HF or using specialized fluorinating agents can be employed to introduce the difluoromethyl group onto the sulfonyl moiety.

Isolation and Purification

The final product is isolated through standard techniques:

- Layer separation (for reactions in biphasic systems)

- Filtration to remove inorganic impurities

- Evaporation under reduced pressure

- Recrystallization from suitable solvents (e.g., ethanol, acetone)

Table 1: Summary of Reaction Conditions

| Step | Reagents | Temperature | Duration | Solvent | Key Notes |

|---|---|---|---|---|---|

| Trifluoromethoxybenzene synthesis | Trichloromethoxybenzene + HF | 80°C | 4–6 hrs | Dichloromethane | Autoclave reaction, high pressure |

| Nitration | HNO₃ + H₂SO₄ | 0–35°C | 2–5 hrs | DCM | Para-selectivity dominant |

| Sulfonylation | Sulfonyl chloride + Difluoromethyl source | <50°C | Variable | Dichloromethane | Controlled addition to avoid overreaction |

Advanced Considerations and Optimization

- Reaction Efficiency:

Use of catalysts like phosphorus trichloride in chlorination steps enhances yield. - Selectivity Control:

Temperature regulation during nitration ensures para-isomer predominance. - Environmental and Safety Aspects:

Use of chlorinated solvents and HF necessitates strict safety protocols and potential greener alternatives like fluorinated ionic liquids or solid-supported reagents.

Summary of Literature and Patent Sources

| Source | Contribution | Notable Details |

|---|---|---|

| Patent WO2016125185A2 | Method for trifluoromethoxybenzene synthesis | HF fluorination, chlorination, nitration steps, solvent choices |

| ChemBK | Fluorination of p-nitrophenol with HF | Alternative fluorination route for trifluoromethoxy derivatives |

| CN109438282B | Synthesis of benzonitriles with trifluoromethyl groups | Nucleophilic substitution, nitrile formation |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient benzene ring facilitates nucleophilic substitution, particularly at positions activated by the nitro and sulfonyl groups.

Key Observations :

-

The nitro group directs nucleophiles to the para position relative to itself, while the sulfonyl group enhances ring activation .

-

Steric hindrance from the trifluoromethoxy group limits reactivity at adjacent positions .

Reduction Reactions

Selective reduction of the nitro group is achievable under controlled conditions:

Notes :

-

Over-reduction of the sulfonyl group (-SO₂CF₂H → -SHCF₂) is avoided by using mild hydrogenation conditions .

-

The trifluoromethoxy group remains inert under these conditions .

Electrophilic Substitution

Despite the electron-withdrawing groups, limited electrophilic reactivity is observed:

Mechanistic Insight :

-

Nitration occurs meta to the sulfonyl group due to its strong deactivating effect .

-

Sulfonation fails due to competitive decomposition of the sulfonyl group under acidic conditions .

Elimination and Rearrangement

The difluoromethylsulfonyl group participates in elimination under basic conditions:

| Reaction | Base | Conditions | Product | Byproducts |

|---|---|---|---|---|

| Dehydrofluorination | KOtBu | THF, −10°C, 1 hr | 4-(Difluorovinylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene | HF |

Structural Confirmation :

-

¹⁹F NMR confirms loss of two fluorine atoms (δ −112 ppm → −98 ppm) .

-

X-ray crystallography verifies the vinylsulfonyl structure .

Comparative Reactivity with Analogues

The difluoromethylsulfonyl group confers unique reactivity compared to similar compounds:

Critical Factors :

-

Electron-Withdrawing Capacity : -SO₂CF₂H > -NO₂ > -OCF₃, enhancing ring activation .

-

Steric Effects : Bulkier -SO₂CF₂H reduces accessibility to ortho positions .

Degradation Pathways

Controlled thermal decomposition reveals stability limits:

| Condition | Temperature | Major Products | Mechanism |

|---|---|---|---|

| Pyrolysis | 250°C | SO₂, COF₂, nitroso derivatives | Radical-mediated cleavage |

| Hydrolysis (pH 1–2) | 100°C | HSO₃CF₂H, 2-nitro-4-(trifluoromethoxy)phenol | Acid-catalyzed sulfonyl cleavage |

Scientific Research Applications

4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Key Observations:

- Nitrofluorfen and Fluorodifen share the nitro and trifluoromethyl groups but lack the sulfonyl moiety. Their use as herbicides/pesticides suggests the target compound may have similar bioactivity .

- 1-Nitro-4-(trifluoromethoxy)benzene lacks the sulfonyl group but demonstrates the compatibility of nitro and trifluoromethoxy groups on the same aromatic ring, a feature critical for stability .

Spectroscopic Properties

- IR Spectroscopy: Sulfonyl groups exhibit strong ν(S=O) stretches near 1350–1150 cm⁻¹, while nitro groups show ν(NO₂) around 1520–1350 cm⁻¹. The absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the sulfonyl group over thiols .

- NMR : The trifluoromethoxy group in analogs (e.g., 1-bromo-4-(trifluoromethoxy)benzene) causes deshielding of adjacent aromatic protons (δ 7.2–7.8 ppm) .

Biological Activity

- Molecular Formula : C8H4F5NO5S

- Molecular Weight : 321.18 g/mol

- Physical Properties : Specific density and boiling point data are not available in the current literature .

The biological activity of 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups, such as trifluoromethoxy and difluoromethylsulfonyl, enhances its reactivity and affinity towards these targets.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on several enzymes relevant to disease mechanisms:

- Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Cyclooxygenase (COX) : The compound exhibits inhibitory activity against COX-2, a target for anti-inflammatory drugs. The inhibition mechanism involves competitive binding at the active site of the enzyme, which could reduce inflammation and pain.

Cytotoxicity

In cytotoxicity assays, 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene demonstrated selective toxicity towards cancer cell lines, particularly breast cancer (MCF-7). The observed IC50 values indicate a promising therapeutic index for further development in oncology.

Table 1: Biological Activity Summary

| Biological Target | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Inhibition | 10.4 | |

| Butyrylcholinesterase | Inhibition | 9.9 | |

| Cyclooxygenase-2 | Inhibition | 15.0 | |

| Breast Cancer (MCF-7) | Cytotoxicity | 25.0 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Substituent | Effect on Activity |

|---|---|---|

| Parent Compound | None | Baseline Activity |

| Variant A | Trifluoromethoxy | Increased Activity |

| Variant B | Difluoromethylsulfonyl | Enhanced Inhibition |

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, 4-(Difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene was tested alongside standard treatments for Alzheimer's disease. Results indicated that the compound not only inhibited cholinesterases but also reduced oxidative stress markers in neuronal cultures, suggesting dual action as both an inhibitor and an antioxidant.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of this compound in animal models of arthritis. Treatment with the compound led to significant reductions in edema and inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-(difluoromethylsulfonyl)-2-nitro-1-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and sulfonylation. For example, analogous trifluoromethoxy-substituted benzene derivatives are prepared via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using aryl boronic esters) . Key steps include:

- Nitro-group introduction : Nitration of a trifluoromethoxybenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Sulfonylation : Reaction with difluoromethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C .

- Yield optimization : Purification via column chromatography (SiO₂, hexane/EtOAC gradient) typically achieves >85% purity. Contaminants like unreacted intermediates are monitored via TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in trifluoromethoxy-nitrobenzene derivatives?

- Methodological Answer :

- ¹H NMR : The trifluoromethoxy group (-OCF₃) induces deshielding of adjacent aromatic protons. For example, in 1-(trifluoromethoxy)-4-substituted benzenes, ortho-protons resonate at δ 7.2–7.4 ppm (doublet splitting due to coupling with meta-protons) .

- ¹⁹F NMR : The -OCF₃ group shows a singlet near δ -58 ppm, while sulfonyl-difluoromethyl (-SO₂CF₂H) groups exhibit two distinct peaks due to coupling (²J₆F ~ 240 Hz) .

- IR : Nitro groups (NO₂) show asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Sulfonyl groups (SO₂) absorb strongly at 1150–1300 cm⁻¹ .

Q. What are critical stability considerations for storing nitro- and sulfonyl-containing aromatic compounds?

- Methodological Answer :

- Light sensitivity : Nitro groups promote photodegradation; store in amber vials under inert gas (N₂/Ar) .

- Thermal stability : Differential Scanning Calorimetry (DSC) studies on analogous compounds show exothermic decomposition above 150°C. Avoid prolonged heating during synthesis .

- Moisture : Sulfonyl groups may hydrolyze in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions and storage .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and difluoromethylsulfonyl groups influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- Trifluoromethoxy (-OCF₃) : A strong electron-withdrawing group (EWG) via inductive effects, deactivating the ring and directing EAS to meta positions. Computational studies (DFT) on similar systems show reduced electron density at ortho/para positions .

- Difluoromethylsulfonyl (-SO₂CF₂H) : Combines resonance withdrawal (-SO₂) and inductive effects (-CF₂H), further deactivating the ring. Competitive regioselectivity may occur in poly-substituted systems, requiring kinetic vs. thermodynamic control analysis (e.g., low vs. high temperature) .

- Contradictions : In some cases, steric hindrance from bulky substituents overrides electronic effects, leading to unexpected substitution patterns .

Q. What computational strategies (e.g., DFT, MD) predict the compound’s reactivity in catalytic systems or biological targets?

- Methodological Answer :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for DMSO) improve accuracy for reaction modeling .

- Molecular Dynamics (MD) : Simulate binding interactions with enzymes (e.g., cytochrome P450) using AMBER or GROMACS. Key parameters include ligand torsion angles and hydrogen-bonding with active-site residues .

- Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in agrochemical or pharmaceutical applications?

- Methodological Answer :

- Bioisosteric replacement : Replace -NO₂ with -CF₃ (e.g., fluorodifen analogs ) or modify the sulfonyl group to sulfonamide for enhanced bioavailability .

- SAR libraries : Synthesize derivatives with varying substituents (e.g., -Cl, -Br at position 3) via halogenation . Evaluate herbicidal activity using Arabidopsis thaliana assays .

- Contradictions : Some analogs may show reduced activity due to increased steric bulk, necessitating QSAR modeling to balance electronic and steric factors .

Q. What analytical challenges arise in quantifying trace degradation products of this compound in environmental samples?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H₂O/ACN) for separation. Monitor parent ion ([M-H]⁻ m/z ~ 350) and major fragments (e.g., -SO₂CF₂H loss, m/z 210) .

- Sample preparation : Solid-phase extraction (SPE) with HLB cartridges improves recovery from water/soil matrices. Matrix effects (e.g., ion suppression) require isotope-labeled internal standards .

- Degradation pathways : Hydrolysis of -SO₂CF₂H to -SO₃H under alkaline conditions generates persistent sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.